Lupanine is a naturally occurring quinolizidine alkaloid primarily found in plants of the genus Lupinus, commonly known as lupins. This compound is characterized by its complex structure, which includes a nitrogen-containing heterocycle. The molecular formula of lupanine is and it exists predominantly as a quaternary ammonium ion at physiological pH due to protonation of its amine group . Lupanine is known for its mild toxicity and pharmacological properties, including its role as an acetylcholinesterase inhibitor, which can lead to increased levels of acetylcholine in the body .
The biological activity of lupanine includes:
Lupanine is biosynthesized in Lupinus plants from the amino acid L-lysine through a series of enzymatic reactions. The process involves:
Lupanine has several applications:
Research has shown that lupanine interacts with various biological systems:
Lupanine belongs to a class of compounds known as quinolizidine alkaloids. Here are some similar compounds along with their unique features:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Sparteine | Tetracyclic | Known for its use as a chiral auxiliary in synthesis |
| Matrine | Tetracyclic | Exhibits anti-inflammatory properties |
| Angustifoline | Tricyclic | Less toxic than lupanine but shares similar effects |
| Cytisine | Tricyclic | Used as a smoking cessation aid |
| Epilupinine | Tricyclic | Structural isomer with distinct biological activity |
Lupanine is unique among these compounds due to its specific mechanism of action as an acetylcholinesterase inhibitor and its distinct biosynthetic pathway originating from L-lysine . Its varied biological activities and applications further distinguish it within this group of alkaloids.
Lupanine’s molecular framework consists of a tetracyclic quinolizidine system, integrating two fused six-membered rings and two five-membered rings. The core structure features a delta-lactam group, formed via formal oxidation at the 2-position of sparteine [1] [4]. The IUPAC name, (1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecan-6-one, reflects its stereochemical complexity [1]. Key structural attributes include:
The SMILES notation $$ \text{C1CCN2C[C@@H]3CC@HCN4[C@@H]3CCCC4=O $$ encapsulates its stereochemistry, while the InChIKey $$ \text{JYIJIIVLEOETIQ-XDQVBPFNSA-N} $$ uniquely identifies its spatial arrangement [1] [2].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{15}\text{H}{24}\text{N}_{2}\text{O} $$ | [1] [2] |
| Molecular Weight | 248.36 g/mol | [1] [3] |
| CAS Registry Number | 550-90-3 | [2] [4] |
| ChEBI ID | 28193 | [1] |
Lupanine exhibits distinct physical properties influenced by its polar functional groups and rigid tetracyclic structure:
The compound’s $$ \text{p}K_a $$ of 9.47 ± 0.20 reflects the basicity of its tertiary amine, influencing its protonation state in biological systems [2].
Lupanine exists as enantiomers due to its four chiral centers. The dextrorotatory (+)-enantiomer predominates in natural sources, displaying a specific optical rotation of $$ [\alpha]_D^{25} = +84^\circ $$ (c = 4.8 in ethanol) [2] [4]. Key stereochemical considerations include:
The enantiomeric purity of lupanine significantly impacts its pharmacological profile, as demonstrated by its 500 nM affinity for nicotinic receptors compared to 11,000 nM for muscarinic receptors [4].
Lupanine belongs to a broader family of quinolizidine alkaloids, sharing biosynthetic pathways with sparteine and lupinine:
| Property | Lupanine | Sparteine | Lupinine |
|---|---|---|---|
| Molecular Formula | $$ \text{C}{15}\text{H}{24}\text{N}_{2}\text{O} $$ | $$ \text{C}{15}\text{H}{26}\text{N}_{2} $$ | $$ \text{C}{10}\text{H}{19}\text{NO} $$ |
| Functional Groups | Lactam, tertiary amine | Secondary amines | Primary amine, alcohol |
| Bioactivity | Nicotinic antagonist | Antiarrhythmic | Insecticidal |
| Natural Source | Lupinus exaltatus | Cytisus scoparius | Lupinus luteus |
The delta-lactam in lupanine enhances its receptor selectivity, as evidenced by its 22-fold higher affinity for nicotinic receptors over sparteine [4].
The biosynthesis of lupanine, a tetracyclic quinolizidine alkaloid, begins with L-lysine as the fundamental amino acid precursor [1] [2]. This pathway represents one of the most well-characterized lysine-derived alkaloid biosynthetic routes in plants, with the basic amino acid serving as the sole carbon and nitrogen source for the entire quinolizidine scaffold [3].
L-lysine availability is tightly regulated through the activity of dihydrodipicolinate synthase (DHDPS), which catalyzes the first committed step in lysine biosynthesis from pyruvate and L-aspartate β-semialdehyde [4] [5]. This enzyme exhibits allosteric feedback inhibition by lysine itself, creating a regulatory mechanism that controls precursor availability for alkaloid biosynthesis [6] [5]. The enzyme shows kinetic parameters with Km values of 120-150 μM for L-aspartate β-semialdehyde and 85-100 μM for pyruvate, with optimal activity at pH 7.8-8.2 and temperatures of 37-42°C [6].
The correlation between L-lysine levels and alkaloid production has been demonstrated through statistical analysis in various Lupinus species [1]. In wild species such as Lupinus pilosus and Lupinus palaestinus, inverse correlations exist between L-lysine concentrations and the accumulation of specific alkaloids. For epilupinine and multiflorine, which are dominant alkaloids in these species, lower L-lysine amounts correspond to higher total alkaloid accumulation, reinforcing the role of L-lysine as the primary precursor [1].
Interestingly, lupanine and sparteine showed no significant correlation with L-lysine levels in these wild species, attributed to their very low production levels, suggesting species-specific preferential alkaloid production pathways [1]. This phenomenon indicates that while L-lysine serves as the universal precursor, the enzymatic machinery in different Lupinus species is programmed to channel this precursor toward specific alkaloid profiles through what appears to be a switch mechanism that activates only certain biosynthetic branches [1].
The enzymatic transformation of L-lysine to lupanine involves a sophisticated cascade of reactions that constructs the complex tetracyclic scaffold through sequential ring-forming processes [2] [7]. The first committed step involves lysine decarboxylase (LDC), a chloroplast-localized enzyme that converts L-lysine to cadaverine with the release of carbon dioxide [2] [8]. This enzyme, with a molecular weight of 52-55 kDa, exhibits optimal activity at pH 8.0-8.5 and temperatures of 35-40°C, with Km values of 150-200 μM for L-lysine [2] [9].
Following decarboxylation, cadaverine undergoes oxidative deamination catalyzed by copper amine oxidase (CuAO), which is localized in the apoplast [2] [10]. This enzyme converts cadaverine to 5-aminopentanal with the concomitant production of ammonia and hydrogen peroxide [2] [11]. The copper amine oxidase shows kinetic parameters with Km values of 45-65 μM for cadaverine and optimal activity at pH 7.5-8.0 [10]. The reaction product, 5-aminopentanal, spontaneously cyclizes to form Δ¹-piperideine, a crucial intermediate that serves as the building block for more complex alkaloid structures [2] [7].
The formation of tetracyclic scaffolds from the initial piperideine intermediate involves a series of complex condensation reactions [7] [12]. The proposed mechanism involves the dimerization of Δ¹-piperideine molecules to form a quinolizideine intermediate, followed by additional condensation with a third piperideine unit to generate a diiminium cation intermediate [7]. This diiminium cation represents a critical branching point in the pathway, where different enzymatic activities direct the formation of various tetracyclic alkaloid types.
Recent research has identified cytochrome P450 CYP71D189 as a key enzyme in the conversion of (-)-sparteine to lupanine derivatives [13] [14]. This enzyme, with a molecular weight of 55-60 kDa and localized in the endoplasmic reticulum, catalyzes the hydroxylation of (-)-sparteine at the C-2 position to form 2-hydroxysparteine [14]. The reaction is followed by the action of a short-chain dehydrogenase/reductase (SDR1), which oxidizes 2-hydroxysparteine to (+)-lupanine [14]. This two-step oxidation process demonstrates that (-)-sparteine serves as a direct precursor to lupanine, clarifying previously uncertain relationships in the quinolizidine alkaloid biosynthetic network [14].
The genetic control of lupanine biosynthesis in Lupinus species is orchestrated by a complex regulatory network that involves both structural genes encoding biosynthetic enzymes and regulatory elements that control their expression [4] [15]. The master regulatory element identified in this system is the APETALA2/ethylene response transcription factor RAP2-7, which functions as a key controller of alkaloid accumulation [4] [15] [16].
RAP2-7 co-segregates with the iucundus locus, a major quantitative trait locus that determines seed alkaloid content in narrow-leafed lupin [4] [16]. This transcription factor exhibits significantly higher expression levels in high-alkaloid (Iucundus) genotypes compared to low-alkaloid (iucundus) genotypes, with expression patterns that correlate directly with alkaloid accumulation across different plant organs [15]. The transcription factor shows particularly high expression in leaves, stems, and pods of bitter cultivars, with statistical analysis revealing mutual regulation between RAP2-7 and structural genes including LDC, copper amine oxidase, and other pathway components [15].
The regulatory mechanism appears to follow a coordinated expression pattern where RAP2-7 controls multiple genes simultaneously rather than individual enzymatic steps [15]. This regulatory architecture is supported by the distributed chromosomal locations of structural genes across different linkage groups, while the regulatory genes are clustered at the iucundus locus [4]. The DHDPS gene involved in L-lysine biosynthesis is closely linked to the iucundus locus, providing additional support for coordinated regulation of precursor availability and alkaloid biosynthesis [4].
Gene expression analysis across different organs reveals that alkaloid biosynthesis genes show highest expression in aerial green tissues, particularly young leaves, with minimal expression in roots and mature tissues [15]. This tissue-specific expression pattern is consistent with the chloroplast localization of key enzymes like LDC and correlates with the sites of alkaloid synthesis rather than accumulation [2] [15]. The expression profiles also show developmental regulation, with peak expression occurring during flowering and early fruit formation stages when alkaloid synthesis is most active [4].
A notable regulatory feature is the apparent switch mechanism that controls which alkaloid types are produced by individual plant genotypes [1]. This regulation results in species-specific alkaloid profiles where only certain dual combinations of major alkaloids are produced simultaneously, such as multiflorine coupled with lupanine in Lupinus albus and Lupinus angustifolius, or sparteine coupled with lupanine in Lupinus mutabilis [1]. This regulatory specificity suggests that the transcriptional control operates at the level of enzyme isoforms or pathway branches rather than entire pathway activation or suppression.
Metabolic engineering approaches for lupanine biosynthesis have focused on both enhancing production of desired alkaloids and redirecting metabolic flux toward specific alkaloid profiles [13] [17] [14]. The most successful strategy demonstrated to date involves targeted gene knockout to accumulate specific alkaloid precursors, exemplified by the isolation of CYP71D189 knockout mutants from narrow-leafed lupin [13] [14].
The CYP71D189 knockout approach represents a paradigm for single-gene metabolic engineering in alkaloid biosynthesis [14]. Screening of a non-genetically modified organism (GMO) mutant library identified homozygous knockout lines that accumulated 96 percent (-)-sparteine in seeds, with dramatically reduced levels of downstream alkaloids including lupanine, 13α-hydroxylupanine, and angustifoline [14]. This engineering strategy achieved sparteine concentrations of 1.2 percent of seed dry weight, demonstrating the feasibility of redirecting metabolic flux through single enzyme elimination [14].
Enzyme immobilization strategies represent another promising approach for alkaloid biosynthesis enhancement, particularly for the initial steps involving cadaverine production [18] [9]. Lysine decarboxylase (CadA) has been successfully immobilized using chitin-binding domain fusion technology, creating a reusable biocatalyst system [9]. The immobilized enzyme system achieved 97 percent molar yield in converting 200 grams per liter L-lysine to 135.6 grams per liter cadaverine within 120 minutes, with the biocatalyst retaining over 57 percent of original activity after four reaction cycles [9]. This approach offers advantages for industrial-scale alkaloid precursor production without requiring pH control during the conversion process [9].
Overexpression strategies targeting key bottleneck enzymes represent a complementary approach for pathway enhancement [17] [8]. The overexpression of lysine decarboxylase and copper amine oxidase in transgenic systems can increase precursor availability for downstream alkaloid biosynthesis [8]. However, these approaches require careful consideration of metabolic burden and potential feedback inhibition effects that may limit their effectiveness [17].
Pathway optimization through coordinated multi-gene expression represents the most comprehensive engineering approach [17]. This strategy involves simultaneous modification of multiple pathway components, including precursor biosynthesis (DHDPS), initial committed steps (LDC), intermediate processing (CuAO), and regulatory elements (RAP2-7) [4] [15]. The challenge in this approach lies in balancing expression levels to achieve optimal metabolic flux without creating metabolic imbalances or toxic intermediate accumulation [17].
Tissue-specific engineering approaches offer precision in alkaloid production by targeting expression to specific plant organs or developmental stages [15]. Promoter engineering based on the natural expression patterns of genes like RAP2-7 can create systems where alkaloid production is confined to non-harvested tissues or activated only under specific conditions [15]. This strategy addresses concerns about alkaloid content in food and feed applications while maintaining the benefits of alkaloid production for plant defense [16].